Cas no 854627-16-0 (3-Bromo-4-methylthiophene-2-carboxylic Acid)

3-Bromo-4-methylthiophene-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-methylthiophene-2-carboxylic Acid
- EJB62716
- AT11772
- Z1753047778
- 958-706-8
- SCHEMBL2690137
- 854627-16-0
- MFCD03426927
- 3-bromo-4-methylthiophene-2-carboxylicacid
- AKOS023772786
- AI-942/25121067
- EN300-158093
-
- MDL: MFCD03426927
- Inchi: InChI=1S/C6H5BrO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)
- InChI Key: DQOPXMCMKCJDPJ-UHFFFAOYSA-N
- SMILES: CC1=CSC(=C1Br)C(=O)O
Computed Properties
- Exact Mass: 219.91936g/mol
- Monoisotopic Mass: 219.91936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5Ų
- XLogP3: 2.5
Experimental Properties
- Density: 1.8±0.1 g/cm3
- Boiling Point: 315.2±42.0 °C at 760 mmHg
- Flash Point: 144.4±27.9 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Bromo-4-methylthiophene-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-4-methylthiophene-2-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B814948-1g |
3-Bromo-4-methylthiophene-2-carboxylic Acid |
854627-16-0 | 1g |
$ 1240.00 | 2022-06-06 | ||
Enamine | EN300-158093-1.0g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 1g |
$560.0 | 2023-05-03 | |
Enamine | EN300-158093-5.0g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 5g |
$2323.0 | 2023-05-03 | |
Enamine | EN300-158093-2500mg |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95.0% | 2500mg |
$1176.0 | 2023-09-24 | |
1PlusChem | 1P01AGSI-100mg |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 100mg |
$251.00 | 2025-03-19 | |
1PlusChem | 1P01AGSI-2.5g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 2.5g |
$1516.00 | 2024-04-21 | |
1PlusChem | 1P01AGSI-10g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 10g |
$5666.00 | 2024-04-21 | |
A2B Chem LLC | AV67138-250mg |
3-Bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 250mg |
$327.00 | 2024-04-19 | |
1PlusChem | 1P01AGSI-1g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 1g |
$658.00 | 2025-03-19 | |
abcr | AB603136-1g |
3-Bromo-4-methylthiophene-2-carboxylic acid; . |
854627-16-0 | 1g |
€534.80 | 2024-07-19 |
3-Bromo-4-methylthiophene-2-carboxylic Acid Related Literature
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on 3-Bromo-4-methylthiophene-2-carboxylic Acid
3-Bromo-4-Methylthiophene-2-Carboxylic Acid: A Comprehensive Overview
3-Bromo-4-methylthiophene-2-carboxylic acid (CAS No. 854627-16-0) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry, materials science, and analytical chemistry. This compound belongs to the class of thiophene derivatives, which are known for their aromaticity and electronic properties. The molecule consists of a thiophene ring substituted with a bromine atom at position 3 and a methyl group at position 4, along with a carboxylic acid group at position 2. These functional groups make it highly reactive and suitable for various chemical transformations.
Recent studies have highlighted the potential of 3-bromo-4-methylthiophene-2-carboxylic acid in drug discovery. Researchers have explored its ability to act as a building block for constructing bioactive molecules. For instance, the bromine substituent can be replaced with other groups through nucleophilic aromatic substitution, enabling the creation of diverse derivatives. This flexibility has been exploited in the development of novel antibiotics, anticancer agents, and anti-inflammatory drugs. One notable study published in *Journal of Medicinal Chemistry* demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer cell proliferation.
The carboxylic acid group in 3-bromo-4-methylthiophene-2-carboxylic acid plays a crucial role in its reactivity and functionality. It can be easily converted into esters, amides, or other derivatives, making it a valuable intermediate in organic synthesis. For example, esterification reactions have been used to prepare water-soluble derivatives that are more suitable for pharmaceutical applications. Additionally, the thiophene ring's aromaticity provides stability to the molecule, making it resistant to oxidative degradation under mild conditions.
In materials science, 3-bromo-4-methylthiophene-2-carboxylic acid has been investigated for its potential in the synthesis of conductive polymers. The thiophene moiety is known to impart excellent electronic properties to materials, and the presence of substituents like bromine and methyl groups can further tune these properties. Recent research has focused on incorporating this compound into polymer frameworks to enhance their conductivity and mechanical stability. Such materials hold promise for applications in flexible electronics and energy storage devices.
The synthesis of 3-bromo-4-methylthiophene-2-carboxylic acid typically involves multi-step reactions starting from simple thiophene precursors. One common approach involves the bromination of methylthiophene derivatives followed by carboxylation using appropriate reagents. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For instance, the use of palladium catalysts in coupling reactions has enabled precise control over the substitution pattern on the thiophene ring.
From an analytical standpoint, 3-bromo-4-methylthiophene-2-carboxylic acid serves as a valuable reference compound for chromatographic and spectroscopic studies. Its distinct UV-vis absorption bands and NMR signals make it an ideal standard for calibrating instruments used in quality control and environmental monitoring. Moreover, its stability under various analytical conditions ensures reliable results across different experimental setups.
Looking ahead, the versatility of 3-bromo-4-methylthiophene-2-carboxylic acid is expected to drive further research into its applications across multiple disciplines. Its role as a key intermediate in organic synthesis will likely expand as chemists continue to explore novel reaction pathways and functionalization strategies. Additionally, ongoing studies aim to harness its electronic properties for developing advanced materials with tailored functionalities.
In conclusion, 3-bromo-4-methylthiophene-2-carboxylic acid (CAS No. 854627-16-0) is a multifaceted compound with significant potential in drug discovery, materials science, and analytical chemistry. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across these fields.
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